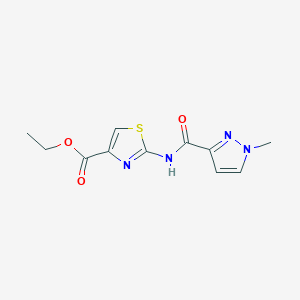

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as MMP-13, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a small molecule that has been identified as a potential inhibitor of matrix metalloproteinase-13 (MMP-13) and has been studied for its potential therapeutic applications. MMP-13 has been found to be involved in a variety of processes in cells, such as cell migration and adhesion, and is thought to be involved in a variety of diseases, including cancer, arthritis, and cardiovascular disease.

Scientific Research Applications

Medicinal Chemistry

Benzothiazoles have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in present respective disease scenarios .

Anti-inflammatory Properties

Compounds similar to the ones have been synthesized and evaluated for their anti-inflammatory properties . They have shown promising results in inhibiting inflammation .

Antimicrobial Activity

Benzothiazole derivatives have been synthesized as potential antibacterial agents . They have shown profound antimicrobial activity .

Antifungal Activity

Benzothiazoles have also been reported to have antifungal properties . This makes them useful in the treatment of various fungal infections .

Antitumor Activity

Benzothiazoles have been reported to have antitumor or cytotoxic drug molecules with lesser side effects . This makes them potential candidates for cancer treatment .

Material Science Applications

Benzothiazoles have applications in material science, such as in the fabrication of light-emitting diodes . This makes them useful in the electronics industry .

Kinase Inhibition

Benzothiazoles have been found to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This property is useful in the development of drugs for various diseases .

Antioxidant Properties

Benzothiazoles have been reported to have antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress .

Mechanism of Action

Target of Action

The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has shown the highest IC50 values for COX-1 inhibition .

Mode of Action

The compound interacts with its targets, the COX-1 and COX-2 enzymes, resulting in their inhibition . This inhibition disrupts the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound affects the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, it disrupts the conversion of arachidonic acid to prostaglandins. This results in reduced inflammation and pain.

Pharmacokinetics

The compound’s high inhibition values suggest it may have good bioavailability .

Result of Action

The compound’s action results in reduced inflammation and pain . It has demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .

properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-17-7-6-8(16-17)12(18)15-13-14-11-9(19-2)4-3-5-10(11)20-13/h3-7H,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGIFXHWKFYDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530295.png)

![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)

![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6530301.png)

![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)

![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6530309.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)

![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)

![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530339.png)